2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with a fluorophenylacetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-chlorophenyl)acetamide
- 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-methylphenyl)acetamide
- 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS2/c19-13-3-1-12(2-4-13)10-24-18-22-16(11-25-18)9-17(23)21-15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVYNMGWGGWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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